molecular formula C12H28O6P2 B1260064 Phosphonic acid, 1,12-dodecanediylbis- CAS No. 7450-59-1

Phosphonic acid, 1,12-dodecanediylbis-

Cat. No. B1260064
CAS RN: 7450-59-1
M. Wt: 330.29 g/mol
InChI Key: BEPFDRNIALBIKQ-UHFFFAOYSA-N
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Description

Phosphonic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. They are known for their wide range of applications due to their structural analogy with the phosphate moiety, which lends them unique coordination and supramolecular properties. These properties have been utilized in various fields, including bioactive compounds (drugs, pro-drugs), bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Synthesis Analysis

The synthesis of phosphonic acids can be approached through various methods, including the dealkylation of dialkyl phosphonates using acidic conditions or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis. These methods are among the best for preparing phosphonic acids due to their efficiency and the direct production of the phosphonic acid functional group alongside the formation of the P–C bond (Sevrain et al., 2017).

Molecular Structure Analysis

Phosphonic acids' molecular structures are significantly influenced by their phosphonate groups, which participate in forming complex structures with metals. For instance, in metal organophosphonates, the phosphonate ligands exhibit versatile coordination modes that lead to the formation of structures ranging from one-dimensional chains to three-dimensional frameworks. These interactions are crucial in synthesizing materials with novel properties (Konar et al., 2008).

Chemical Reactions and Properties

Phosphonic acids undergo various chemical reactions, reflecting their chemical properties. For instance, their ability to form stable bonds with metal ions is exploited in designing coordination compounds with unique structural features. These compounds exhibit behaviors such as antiferromagnetic interactions due to the metal centers' connectivity, demonstrating the phosphonic acids' role in facilitating specific chemical properties (Konar & Clearfield, 2008).

Physical Properties Analysis

The physical properties of phosphonic acids, such as solubility and thermal stability, are influenced by their molecular structure. Phosphonic acids with sterically hindered groups tend to be highly soluble in common organic solvents, which is a desirable trait for various applications. These properties are crucial for the acids' use in surface modification, where solvent compatibility and thermal stability are essential (Nolde, Schürmann, & Mehring, 2007).

Chemical Properties Analysis

Phosphonic acids' chemical properties, such as acidity and reactivity towards metal ions, make them valuable in synthesis and catalysis. Their ability to form stable, coordinate bonds with metal ions allows for the development of materials with desired chemical and physical properties. This aspect is particularly relevant in the synthesis of metal-organophosphonate frameworks, which can have applications ranging from catalysis to material science (Schull & Knight, 2005).

Scientific Research Applications

  • Bioactive Properties and Medical Applications Phosphonic acids, including 1,12-dodecanediylbis-phosphonic acid, have been utilized for their bioactive properties. This includes applications in drug and pro-drug development, bone targeting, and medical imaging. Their structural analogy with the phosphate moiety lends them to various biochemical applications in medicine and biology (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

  • Surface Modification and Analytical Uses The application of phosphonic acids extends to the modification of surfaces and analytical purposes. They are employed in the functionalization of surfaces to create hybrid materials and are used in analytical methods due to their unique chemical properties (Sevrain et al., 2017).

  • Nanomaterials and Electronic Devices Phosphonic acids are increasingly used for controlling surface and interface properties in the development of nanomaterials and electronic devices. Their ability to modify the surface characteristics of inorganic substrates is pivotal in creating advanced materials for electronics and optoelectronics (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

  • Polymer Science In polymer science, phosphonic acids play a role in the transesterification polymerization of polyphosphonate oligomers. This application is significant in the creation of modified polymers with unique properties for various industrial applications (Myrex, Farmer, Gray, Wright, Dees, Bharara, Byrd, & Branham, 2003).

  • Self-Assembled Monolayers in Thin-Film Transistors Phosphonic acid derivatives have been used to create self-assembled monolayers (SAMs) on surfaces like Si/SiO2, influencing the crystallization and morphology in thin-film transistors. This application demonstrates the versatility of phosphonic acids in advanced material engineering and semiconductor technology (Liu & Luo, 2014).

  • Hybrid Capacitors and Energy Storage Phosphonic acids have been used in the surface-initiated polymerization from nanoparticles, like barium titanate, for applications in hybrid capacitors. This demonstrates their potential in energy storage technologies and the creation of materials with high permittivity and mechanical flexibility (Paniagua, Kim, Henry, Kumar, Perry, & Marder, 2014).

  • Synthesis of High Nuclearity Metal Clusters The synthesis of high nuclearity metal clusters using phosphonic acid ligands demonstrates their role in the field of inorganic chemistry. These metal clusters have applications in magnetic measurements and structural characterization (Konar & Clearfield, 2008).

Safety and Hazards

When handling this compound, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

12-phosphonododecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPFDRNIALBIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074930
Record name Phosphonic acid, 1,12-dodecanediylbis-
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Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7450-59-1
Record name P,P′-1,12-Dodecanediylbis[phosphonic acid]
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Record name Phosphonic acid, P,P'-1,12-dodecanediylbis-
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Record name Phosphonic acid, P,P'-1,12-dodecanediylbis-
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Record name Phosphonic acid, 1,12-dodecanediylbis-
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Record name Phosphonic acid, P,P'-1,12-dodecanediylbis
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is (12-Phosphonododecyl)phosphonic acid used to modify the surface of the ZnAl alloy powder before encapsulation?

A1: ZnAl alloys, while promising as low melting point particulates (LMPPs) in self-healing metal-matrix composites, are prone to reacting with water and forming uneven oxide/hydroxide layers on their surface. These layers can negatively impact the uniformity and effectiveness of the ceramic encapsulation. (12-Phosphonododecyl)phosphonic acid forms a hydrophobic self-assembled monolayer (SAM) on the surface of the ZnAl powder []. This hydrophobic layer acts as a barrier, preventing extensive hydrogen evolution and the formation of undesirable surface layers during the aqueous sol-gel process. This ultimately leads to a more uniform and effective ceramic encapsulation.

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